5-(Dimethylamino)hexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

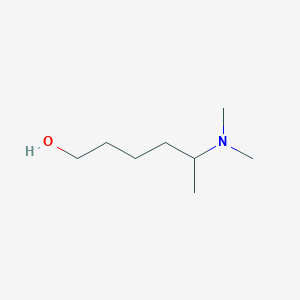

Structure

3D Structure

Properties

CAS No. |

90225-61-9 |

|---|---|

Molecular Formula |

C8H19NO |

Molecular Weight |

145.24 g/mol |

IUPAC Name |

5-(dimethylamino)hexan-1-ol |

InChI |

InChI=1S/C8H19NO/c1-8(9(2)3)6-4-5-7-10/h8,10H,4-7H2,1-3H3 |

InChI Key |

IARQJGUDOVWCFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCO)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Dimethylamino)hexan-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-(Dimethylamino)hexan-1-ol. Due to the limited availability of experimental data for this specific isomer, this document leverages data from structurally related compounds to provide estimations and context for its chemical behavior.

Chemical Structure and Identification

This compound is an amino alcohol with a six-carbon backbone. A hydroxyl group is attached to the first carbon (C1), and a dimethylamino group is attached to the fifth carbon (C5). This bifunctional nature, possessing both a basic tertiary amine and a primary alcohol, dictates its chemical reactivity and physical properties.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₉NO

-

Canonical SMILES: CC(N(C)C)CCCCO

-

InChI Key: (Inferred) A unique identifier will be generated upon experimental characterization.

The structural representation of this compound is depicted in the diagram below.

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | 1-(Dimethylamino)hexan-1-ol | 6-(Dimethylamino)hexan-1-ol | This compound (Estimated) |

| Molecular Weight | 145.24 g/mol [1] | 145.25 g/mol [2] | ~145.25 g/mol |

| Molecular Formula | C₈H₁₉NO[1] | C₈H₁₉NO[2][3] | C₈H₁₉NO |

| Boiling Point | Not available | 117°C[2] | ~115-125°C |

| Density | Not available | Not available | ~0.8-0.9 g/mL |

| Solubility | Soluble in polar solvents (inferred) | Soluble in polar solvents[3] | Soluble in polar solvents |

| Appearance | Not available | Colorless to pale yellow liquid[3] | Likely a colorless to pale yellow liquid |

| CAS Number | Not available | 1862-07-3[2][3] | Not available |

It is anticipated that this compound would be a liquid at room temperature with a relatively low viscosity, similar to its isomers[3]. Its amphipathic nature, with a polar alcohol head and a more hydrophobic alkyl chain containing a basic nitrogen, suggests some solubility in both aqueous and organic media[4].

Synthesis and Purification

While a specific, optimized synthesis for this compound is not documented, a plausible and common method for its preparation would be reductive amination. This versatile one-pot reaction is widely used for the synthesis of amines[4].

-

Reaction Setup: To a solution of 5-oxohexan-1-ol (the corresponding ketone) in a suitable solvent such as methanol or dichloromethane, add one equivalent of dimethylamine.

-

Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate iminium ion.

-

Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

The logical workflow for this synthesis is outlined below.

Caption: Synthetic workflow for this compound.

An alternative purification strategy for this amino alcohol involves its conversion to a solid salt[4].

-

Salt Formation: The crude liquid amino alcohol is dissolved in a suitable solvent and treated with an acid, such as hydrochloric acid, to form the corresponding ammonium salt, which is often a crystalline solid.

-

Recrystallization: The impure salt is then recrystallized from an appropriate solvent system. The choice of solvent is determined by testing the solubility of the salt at both room and elevated temperatures.

-

Isolation: The purified salt crystals are isolated by vacuum filtration, washed with a small amount of cold solvent, and dried.

-

Liberation of Free Base: The pure salt can then be treated with a base to regenerate the purified free amino alcohol.

Potential Applications and Reactivity

The dual functionality of this compound makes it a versatile building block in organic synthesis and potentially in drug development.

-

The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution[4].

-

The tertiary amino group imparts basicity to the molecule and can be protonated to form a cation, making its properties pH-responsive. It can also act as a nucleophile or be involved in coordination with metal centers[4].

Given the biological activity of related amino alcohols, this compound could be investigated as a lysosomotropic agent or a choline uptake inhibitor, areas where its isomer 6-(dimethylamino)-1-hexanol has shown promise[3][4]. Its structure may also be relevant in the synthesis of surfactants and as an intermediate for pharmaceuticals[3].

Spectroscopic Data

While experimental spectra for this compound are not available, predicted spectroscopic characteristics would include:

-

¹H NMR: Signals corresponding to the two methyl groups of the dimethylamino function, a multiplet for the proton on the chiral center at C5, and signals for the methylene groups of the hexanol chain, including a characteristic signal for the methylene group attached to the hydroxyl group.

-

¹³C NMR: Eight distinct carbon signals, including two for the methyl groups on the nitrogen, and six for the hexanol backbone.

-

IR Spectroscopy: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching vibrations around 2850-3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of water, methyl groups, or cleavage adjacent to the nitrogen atom.

Researchers can find experimental spectral data for related compounds in databases such as the NIST WebBook and SpectraBase, which may aid in the characterization of this compound[5][6].

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may be harmful if ingested or inhaled, and direct contact with skin and eyes should be avoided[3].

This document serves as a foundational guide to the chemical properties and structure of this compound, providing a starting point for researchers and developers interested in this compound. All data presented for related isomers should be considered as estimations for the title compound, and experimental verification is highly recommended.

References

- 1. 1-(Dimethylamino)hexan-1-ol | C8H19NO | CID 22725888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Dimethylamino-1-hexanol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-Hexanol, 5-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (6-Hydroxyhexyl)dimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (6-Hydroxyhexyl)dimethylamine, a tertiary amino alcohol with significant utility in biochemical research. The document details established synthetic protocols, presents characterization data in a structured format, and illustrates relevant biological pathways, serving as a valuable resource for professionals in the fields of chemistry and drug development.

Chemical Profile

(6-Hydroxyhexyl)dimethylamine, also known as 6-(dimethylamino)-1-hexanol, is a bifunctional organic molecule containing both a tertiary amine and a primary alcohol functional group.[1] This dual functionality imparts upon it unique chemical properties and a range of potential applications.

| Property | Value |

| CAS Number | 1862-07-3 |

| Molecular Formula | C₈H₁₉NO |

| Molecular Weight | 145.25 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 117 °C at 12 mmHg |

| Density | 0.88 g/cm³ |

| Solubility | Soluble in chloroform and methanol |

| Synonyms | 6-(Dimethylamino)-1-hexanol, 6-(Dimethylamino)hexan-1-ol, (6-Hydroxyhexyl)dimethylamine |

Synthetic Methodologies

The synthesis of (6-Hydroxyhexyl)dimethylamine can be primarily achieved through two effective routes: nucleophilic substitution and reductive amination. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.

Nucleophilic Substitution

This classic and direct method involves the reaction of a 6-halo-1-hexanol with dimethylamine. The halogen atom, typically chlorine, serves as a good leaving group, allowing for the nucleophilic attack by dimethylamine to form the tertiary amine.

Experimental Protocol:

-

Materials: 6-chloro-1-hexanol, dimethylamine (as a solution in a suitable solvent, e.g., THF or as a gas), a non-nucleophilic base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

To a solution of 6-chloro-1-hexanol in the chosen solvent, add the non-nucleophilic base.

-

Slowly add a molar excess of the dimethylamine solution to the reaction mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the inorganic salts by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure (6-Hydroxyhexyl)dimethylamine.

-

A potential side product in this reaction is the formation of a quaternary ammonium salt, which can be minimized by using a molar excess of dimethylamine.

Reductive Amination

Reductive amination offers a "greener" alternative, often proceeding with high atom economy.[1] This one-pot reaction involves the formation of an intermediate iminium ion from 6-hydroxyhexanal and dimethylamine, which is then reduced in situ to the desired tertiary amine.

Experimental Protocol:

-

Materials: 6-hydroxyhexanal, dimethylamine solution, a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation), and a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

-

Procedure:

-

Dissolve 6-hydroxyhexanal and a slight molar excess of dimethylamine in the chosen solvent.

-

Stir the mixture at room temperature for a period to allow for the formation of the iminium ion.

-

Slowly add the reducing agent to the reaction mixture, maintaining the temperature. If using catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a suitable catalyst (e.g., Pd/C).

-

Monitor the reaction for completion.

-

Carefully quench any remaining reducing agent according to its specific requirements.

-

The work-up procedure typically involves an aqueous extraction to remove byproducts and salts.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated.

-

The final product is purified by vacuum distillation.

-

Purification and Characterization

Purification

The primary method for purifying the liquid (6-Hydroxyhexyl)dimethylamine is vacuum distillation . For solid derivatives, such as its hydrochloride salt, recrystallization can be an effective purification technique.

Characterization Data

| Technique | Observed Data |

| ¹H NMR | A triplet at approximately 3.51 ppm corresponding to the two protons on the carbon adjacent to the hydroxyl group (C1-H₂).[1] The protons of the dimethylamino group appear as a singlet, and the methylene protons of the hexyl chain form a complex multiplet in the upfield region. |

| ¹³C NMR | Expected signals include a peak for the carbon bearing the hydroxyl group (~62 ppm), peaks for the hexyl chain carbons, and a peak for the N-methyl carbons. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. A C-N stretching vibration should be observable as well. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 145. Common fragmentation patterns for amino alcohols include the loss of a water molecule (M-18) and alpha-cleavage adjacent to the nitrogen atom. |

Biological Significance and Mechanisms of Action

(6-Hydroxyhexyl)dimethylamine is recognized in biochemical research for its roles as a lysosomotropic agent and a choline uptake inhibitor.[2]

Lysosomotropic Agent

As a weak base, (6-Hydroxyhexyl)dimethylamine can permeate biological membranes in its neutral form. Upon entering the acidic environment of lysosomes, the dimethylamino group becomes protonated. This charged form is unable to readily cross back over the lysosomal membrane, leading to its accumulation within the organelle. This sequestration can alter the lysosomal pH and interfere with its normal function.

Caption: Mechanism of action as a lysosomotropic agent.

Choline Uptake Inhibition

The dimethylamino group of (6-Hydroxyhexyl)dimethylamine is structurally similar to the quaternary ammonium group of choline. This allows it to act as a competitive inhibitor of the high-affinity choline transporter (CHT).[1] By blocking the reuptake of choline into presynaptic neurons, it reduces the availability of choline for the synthesis of the neurotransmitter acetylcholine.

Caption: Inhibition of the high-affinity choline transporter.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.

Caption: Overall workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of (6-Hydroxyhexyl)dimethylamine. The outlined experimental protocols for nucleophilic substitution and reductive amination offer viable routes to this valuable research compound. The structured presentation of its chemical and biological properties, along with visual representations of its mechanisms of action and synthetic workflows, aims to facilitate its application in further research and development endeavors. The information contained herein is intended to serve as a practical resource for scientists engaged in the synthesis of bioactive molecules and the study of cellular transport and signaling pathways.

References

Spectroscopic Characterization of 5-(Dimethylamino)hexan-1-ol: A Technical Guide

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-(Dimethylamino)hexan-1-ol. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and established spectroscopic principles. The information herein is intended to guide researchers, scientists, and drug development professionals in the analysis and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of functional groups and the overall molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂-OH (Position 1) |

| ~2.3-2.5 | Multiplet | 1H | -CH(N(CH₃)₂) (Position 5) |

| ~2.2 | Singlet | 6H | -N(CH₃)₂ |

| ~1.4-1.6 | Multiplet | 4H | -CH₂- (Positions 2 and 4) |

| ~1.2-1.4 | Multiplet | 2H | -CH₂- (Position 3) |

| ~1.1 | Doublet | 3H | -CH₃ (Position 6) |

| Variable | Broad Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~62-63 | -CH₂-OH (Position 1) |

| ~60-62 | -CH(N(CH₃)₂) (Position 5) |

| ~40-42 | -N(CH₃)₂ |

| ~32-34 | -CH₂- (Position 2) |

| ~28-30 | -CH₂- (Position 4) |

| ~22-24 | -CH₂- (Position 3) |

| ~18-20 | -CH₃ (Position 6) |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 2820-2780 | Medium | C-H stretch (N-CH₃) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1260-1000 | Strong | C-N stretch (amine) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry (EI) Data for this compound

| m/z | Relative Intensity | Assignment |

| 145 | Low | [M]⁺ (Molecular Ion) |

| 130 | Medium | [M-CH₃]⁺ |

| 114 | Medium | [M-CH₂OH]⁺ |

| 72 | High | [CH(CH₃)N(CH₃)₂]⁺ (alpha-cleavage) |

| 58 | Very High | [CH₂=N(CH₃)₂]⁺ (McLafferty rearrangement product) |

| 45 | Medium | [CH₂OH]⁺ |

Experimental Protocols

While specific experimental data for this compound is unavailable, the following provides a general methodology for obtaining the spectroscopic data outlined above for a liquid sample of similar nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the analyte and the desired chemical shift referencing.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling techniques (e.g., WALTZ-16) are typically employed to simplify the spectrum and enhance sensitivity.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed, and the chemical shifts referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal or salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid, direct injection or infusion into the ion source via a syringe pump is a common method. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from any impurities before mass analysis.

-

Ionization: Electron Ionization (EI) is a standard technique for generating fragment ions and providing structural information. A typical electron energy is 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern provides valuable information for structure elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

This guide has provided a comprehensive set of predicted spectroscopic data for this compound, along with generalized experimental protocols for its characterization. It is crucial to emphasize that the presented data are predictive and await experimental verification. Researchers working with this compound are encouraged to perform their own spectroscopic analyses to obtain definitive data. The methodologies and workflow described herein offer a solid foundation for such an investigation.

Physical and chemical properties of 6-(dimethylamino)-1-hexanol

An In-depth Technical Guide to 6-(dimethylamino)-1-hexanol

Introduction

6-(dimethylamino)-1-hexanol, identified by CAS number 1862-07-3, is a bifunctional organic compound featuring a six-carbon aliphatic chain (hexane backbone) with a tertiary amine (dimethylamino group) at one end and a primary alcohol (hydroxyl group) at the other.[1] This dual functionality makes it a versatile molecule in various chemical and research applications. Classified as a tertiary amino alcohol, its structure allows for a range of chemical manipulations and specific interactions with biological systems.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

The compound is systematically named 6-(dimethylamino)hexan-1-ol according to IUPAC nomenclature.[1] It is also known by several synonyms, including (6-Hydroxyhexyl)dimethylamine and commercial names like Kaolizer 25.[1][2][3][4]

| Identifier | Value |

| CAS Number | 1862-07-3[1] |

| Molecular Formula | C₈H₁₉NO[1][5][6] |

| Molecular Weight | 145.25 g/mol [1][6] |

| IUPAC Name | 6-(dimethylamino)hexan-1-ol[1] |

| Synonyms | (6-Hydroxyhexyl)dimethylamine, 6-(Dimethylamino)hexanol, Kao 25, KL 25[1][2][3] |

| InChI Key | QCXNXRUTKSIZND-UHFFFAOYSA-N[3][5] |

| Canonical SMILES | CN(C)CCCCCCO[5] |

Physical Properties

6-(dimethylamino)-1-hexanol is typically a colorless to light yellow, clear liquid or oil at room temperature.[2][5][6] It is completely miscible with water and soluble in chloroform.[4]

| Property | Value |

| Appearance | Colorless to light yellow clear liquid/oil[5][6] |

| Boiling Point | 117 °C at 12 mmHg[3] |

| Density | 0.88 g/cm³[3] |

| Refractive Index | 1.4460 - 1.4500[3] |

| pKa (Predicted) | 15.19 ± 0.10[3][5] |

| Solubility | Miscible in water; Soluble in chloroform and methanol (slightly)[3][4] |

| Storage Temperature | Refrigerator or cool, dark place (<15°C)[3][5] |

Chemical Properties and Reactivity

The unique chemical behavior of 6-(dimethylamino)-1-hexanol stems from its bifunctional nature.[1]

-

Tertiary Amine Group : The dimethylamino group imparts basic properties to the molecule. It can be protonated to form a cation, making the molecule's properties pH-responsive.[1]

-

Primary Alcohol Group : The hydroxyl group can undergo typical alcohol reactions.[1]

-

Oxidation : The primary alcohol can be oxidized to form the corresponding aldehyde or, with stronger oxidizing agents, a carboxylic acid.[1]

-

Acylation/Transesterification : It is a suitable substrate for lipase-catalyzed acylation or transesterification reactions, where an acyl group is transferred to the alcohol to form a new ester.[1]

-

Synthesis Routes

Two primary methods are used for the synthesis of 6-(dimethylamino)-1-hexanol: nucleophilic substitution and reductive amination.

-

Nucleophilic Substitution : This traditional method involves the Sₙ2 reaction of 6-chloro-1-hexanol with dimethylamine. While often cost-effective, it requires careful control of stoichiometry and produces salt byproducts.[1]

-

Reductive Amination : A more modern, one-pot approach reacts 6-hydroxyhexanal with dimethylamine to form an iminium ion, which is then reduced in situ. This method is valued for its atom economy and often milder conditions.[1]

Applications in Research and Drug Development

In laboratory settings, 6-(dimethylamino)-1-hexanol is recognized for its specialized use as a biochemical reagent. It is not intended for human or therapeutic use.[1][4]

-

Lysosomotropic Agent : As a weak base, the compound can permeate cell and lysosomal membranes in its neutral state. Inside the acidic environment of the lysosome, the dimethylamino group becomes protonated. This charged form is unable to diffuse back across the membrane, causing it to accumulate within the lysosome and alter its pH.[1] This property is explored for potential therapeutic applications.[1]

-

Choline Uptake Inhibitor : It has been identified as an inhibitor of choline uptake, making it a useful tool in biological research to study processes involving this essential nutrient.[1][3][4][5]

-

Synthesis Intermediate : Its bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and surfactants.[2]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of 6-(dimethylamino)-1-hexanol.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[7]

-

Apparatus Setup :

-

Place approximately 0.5 mL of 6-(dimethylamino)-1-hexanol into a small test tube.

-

Add a small magnetic stir bar.

-

Clamp the test tube in a heating block on a hot plate stirrer.

-

Suspend a thermometer with the bulb positioned about 1 cm above the liquid's surface.[7]

-

-

Procedure :

-

Begin gentle stirring and heating of the sample.

-

Observe the liquid until it boils and a ring of condensing vapor (refluxing) is visible on the test tube walls, level with the thermometer bulb.[7]

-

When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize.[7]

-

Record this stable temperature as the boiling point. Ensure the sample does not boil dry.[7]

-

-

Shutdown :

-

Turn off the heat and allow the apparatus to cool while stirring continues.

-

Determination of Density

Density is calculated from precise measurements of mass and volume (d = m/V).[8][9]

-

Apparatus :

-

Electronic balance (accurate to ±0.001 g).

-

10 mL graduated cylinder or volumetric flask.

-

Thermometer.

-

-

Procedure :

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Add a known volume (e.g., 5-10 mL) of 6-(dimethylamino)-1-hexanol to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[10]

-

Measure and record the combined mass of the graduated cylinder and the liquid.[10]

-

Record the temperature of the liquid, as density is temperature-dependent.[8]

-

-

Calculation :

-

Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[10]

-

Divide the mass of the liquid by its volume to calculate the density in g/mL.

-

Determination of Solubility (Qualitative)

This workflow determines the solubility class of the compound based on its behavior in different solvents.[11][12][13]

-

Water Solubility :

-

Add 0.2 mL of 6-(dimethylamino)-1-hexanol to 3 mL of water in a test tube.

-

Shake the tube vigorously. The compound is known to be miscible.[12]

-

-

pH Test :

-

Solubility in Other Solvents (for confirmation) :

Safety and Handling

6-(dimethylamino)-1-hexanol is a hazardous chemical that requires careful handling.[5] Always consult the full Safety Data Sheet (SDS) before use.

| Hazard Type | GHS Information |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark)[3] |

| Signal Word | Danger[3] |

| Hazard Statements | H302: Harmful if swallowed.[5] H314: Causes severe skin burns and eye damage.[5] H412: Harmful to aquatic life with long lasting effects.[5] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][5] P273: Avoid release to the environment.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P405: Store locked up.[5] |

Spectroscopic Data

While raw spectra are not included, the structural features of 6-(dimethylamino)-1-hexanol lead to predictable spectroscopic signatures.

-

¹H NMR : The proton NMR spectrum would be expected to show a singlet for the six protons of the two methyl groups attached to the nitrogen. Multiple multiplets would be present for the methylene (-CH₂-) groups of the hexane chain, and a distinct signal for the methylene group adjacent to the hydroxyl group.

-

¹³C NMR : The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry (MS) : The mass spectrum under electron ionization would likely show a molecular ion peak (M⁺) at m/z 145. Common fragmentation patterns for amino alcohols would also be observed.

References

- 1. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 6-DIMETHYLAMINO-1-HEXANOL | 1862-07-3 [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. Page loading... [wap.guidechem.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. quora.com [quora.com]

A Technical Guide to the Hypothetical Mechanism of Action of 5-(Dimethylamino)hexan-1-ol in Biological Systems

Disclaimer: There is currently no scientific literature available detailing the biological mechanism of action for the compound 5-(Dimethylamino)hexan-1-ol. This document presents a scientifically plausible, hypothetical framework to serve as an illustrative guide for researchers. The proposed target, mechanism, and all associated data are theoretical and intended for conceptual purposes.

Introduction and Rationale for Hypothetical Target Selection

This compound is a small molecule featuring a tertiary amine and a primary alcohol on a hexyl scaffold. This structure confers moderate lipophilicity and the potential for hydrogen bonding and ionic interactions. Structurally, it shares features with various known neuromodulatory agents. Given the lack of direct evidence, we hypothesize a mechanism of action centered on a well-characterized, promiscuous, and therapeutically relevant target: the Sigma-1 Receptor (σ1R) .

The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1][2][3] It plays a crucial role in regulating cellular stress responses, calcium signaling, and the activity of various ion channels and receptors.[4][5][6] Its ligands are typically amphipathic molecules, making this compound a plausible candidate for interaction. We propose that this compound acts as a Sigma-1 Receptor agonist .

Proposed Mechanism of Action: Sigma-1 Receptor Agonism

As a hypothesized agonist, this compound would bind to the Sigma-1 receptor, inducing a conformational change that allows it to dissociate from its resident binding partner, BiP (Binding immunoglobulin protein), and interact with various client proteins.[7] This interaction initiates a cascade of downstream signaling events.

Key downstream effects include:

-

Modulation of Intracellular Calcium (Ca²⁺) Signaling: The primary proposed action is the stabilization of the Type 3 inositol 1,4,5-trisphosphate receptor (IP3R3) at the MAM.[3][4][8] By chaperoning IP3R3, the activated σ1R enhances the efficiency of Ca²⁺ transfer from the ER to the mitochondria upon cellular stimulation.[8][9] This modulation is critical for maintaining mitochondrial function and cellular bioenergetics.

-

Potentiation of N-methyl-D-aspartate Receptor (NMDAR) Function: Sigma-1 receptor activation has been shown to potentiate NMDAR-mediated currents.[5][10] This occurs through the translocation of the σ1R-client protein complex to the plasma membrane, where it can allosterically modulate NMDAR activity, thereby influencing synaptic plasticity and neuronal excitability.

-

Regulation of Voltage-Gated Ion Channels: The activated σ1R can interact with and modulate the activity of various voltage-gated ion channels, including K⁺ and Na⁺ channels, which can impact neuronal firing rates and cardiac myocyte contractility.[3][5]

The culmination of these effects suggests that this compound could exhibit neuroprotective, cognitive-enhancing, or antidepressant-like properties, which are characteristic of many σ1R agonists.[11]

Quantitative Pharmacological Profile (Hypothetical Data)

To characterize the proposed interaction, the following pharmacological parameters are presented. These values are synthetic and serve as a benchmark for potential experimental validation.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Value | Description |

| Binding Affinity (Ki) | ||

| Sigma-1 Receptor | 45 nM | High affinity for the primary target. |

| Sigma-2 Receptor | 850 nM | ~19-fold selectivity over the σ2R subtype. |

| Functional Activity (EC50) | ||

| Ca²⁺ Flux Assay | 120 nM | Potent agonist activity in a cell-based functional assay. |

Table 2: Receptor Selectivity Profile

| Target | Ki (nM) |

| Sigma-1 Receptor | 45 |

| Sigma-2 Receptor | 850 |

| M1 Muscarinic Receptor | > 10,000 |

| D2 Dopamine Receptor | > 10,000 |

| 5-HT₂ₐ Serotonin Receptor | > 10,000 |

| Alpha-1 Adrenergic Receptor | > 10,000 |

Experimental Protocols

The following are detailed methodologies for experiments that would be conducted to validate the hypothetical mechanism of action.

This protocol determines the binding affinity of this compound by measuring its ability to compete with a known high-affinity radioligand.[12][13][14]

Materials:

-

Membrane Preparation: Guinea pig liver membranes, which have high expression of σ1R.[12]

-

Radioligand: [³H]-(+)-Pentazocine, a selective σ1R ligand.[12][13]

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Instrumentation: 96-well filter plates, vacuum manifold, liquid scintillation counter.[15]

Procedure:

-

Assay Preparation: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of serially diluted this compound (or haloperidol for non-specific binding, or buffer for total binding), and 50 µL of membrane preparation (200 µg protein).

-

Initiation of Binding: Add 50 µL of [³H]-(+)-Pentazocine (final concentration ~2 nM).

-

Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.

-

Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filters, add liquid scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

This protocol measures the ability of this compound to potentiate an agonist-induced calcium release in cells expressing the Sigma-1 receptor, a functional hallmark of σ1R agonism.[17][18]

Materials:

-

Cell Line: HEK-293 cells stably expressing the human Sigma-1 receptor.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.[19]

-

Inducing Agonist: A sub-maximal concentration of a known IP3R agonist (e.g., carbachol or bradykinin).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound, serially diluted.

-

Instrumentation: Fluorescence kinetic plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[18]

Procedure:

-

Cell Plating: Seed the HEK-293 cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Remove the growth medium and add the Fluo-4 AM loading solution. Incubate for 60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells with assay buffer and add serially diluted this compound. Incubate for 15-30 minutes.

-

Measurement: Place the plate in the fluorescence reader. Record a stable baseline fluorescence for 10-20 seconds.

-

Agonist Injection: Inject the sub-maximal concentration of the inducing agonist (e.g., carbachol) and continue to record the fluorescence intensity for 2-3 minutes.

-

Data Analysis: The primary response is the peak fluorescence intensity following agonist injection. Plot the peak fluorescence against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

Caption: Proposed signaling pathway of this compound as a σ1R agonist.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Experimental workflow for the cell-based calcium flux assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 4. labs.penchant.bio [labs.penchant.bio]

- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. agilent.com [agilent.com]

- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 19. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 5-(Dimethylamino)hexan-1-ol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Dimethylamino)hexan-1-ol is a bifunctional organic compound featuring a tertiary amine and a primary alcohol. This unique structure imparts properties that are of significant interest in various research and development sectors, including pharmaceuticals and materials science. Understanding its solubility in common laboratory solvents and its stability under various stress conditions is paramount for its effective application and development. This technical guide provides a comprehensive overview of the predicted solubility and stability profile of this compound, alongside detailed experimental protocols for the empirical determination of these critical parameters.

Predicted Solubility Profile

Due to the presence of both a polar hydroxyl group and a basic dimethylamino group, this compound is expected to exhibit a versatile solubility profile. The long hexyl chain, however, introduces significant nonpolar character, which will influence its solubility in various solvents.

Key Physicochemical Properties Influencing Solubility:

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen of the dimethylamino group can act as a hydrogen bond acceptor. This suggests good solubility in protic solvents.

-

Polarity and Dipole Moment: The presence of nitrogen and oxygen atoms creates a significant dipole moment, enhancing solubility in polar solvents.

-

Basicity: The tertiary amine group (pKa is predicted to be around 10-11) will be protonated in acidic solutions, forming a salt and significantly increasing its aqueous solubility.

-

Hydrophobicity: The six-carbon alkyl chain contributes to the molecule's lipophilicity, suggesting solubility in nonpolar organic solvents.

Based on these characteristics, the predicted solubility of this compound in common laboratory solvents is summarized in Table 1. It is important to note that these are qualitative predictions, and empirical determination is necessary for quantitative data.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Highly Soluble | Hydrogen bonding with the hydroxyl and amino groups. Solubility in water will be pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Favorable dipole-dipole interactions. |

| Nonpolar Aprotic | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar functional groups will limit solubility in highly nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Good balance of polarity to solvate the entire molecule. |

| Ester | Ethyl Acetate | Moderately Soluble | Intermediate polarity allows for some interaction. |

| Ketone | Acetone | Soluble | A good polar aprotic solvent that can accept hydrogen bonds. |

Experimental Protocol for Solubility Determination

A modified shake-flask method is recommended for the quantitative determination of the solubility of this compound, as it is a liquid at room temperature.[1]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Calibrated positive displacement pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved compound to settle.

-

Carefully withdraw an aliquot from the clear supernatant of each vial using a positive displacement pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL or mol/L.

-

Record the temperature at which the solubility was determined.

-

The following workflow diagram illustrates the process for determining solubility.

Caption: Workflow for the experimental determination of solubility.

Stability Profile and Forced Degradation Studies

The stability of this compound is influenced by its functional groups. The tertiary amine is susceptible to oxidation, while the primary alcohol can undergo oxidation to an aldehyde and subsequently to a carboxylic acid. The molecule may also be sensitive to pH and temperature. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2]

Predicted Degradation Pathways:

-

Oxidation: The tertiary amine can be oxidized to an N-oxide. The primary alcohol can be oxidized to 5-(dimethylamino)hexanal and then to 5-(dimethylamino)hexanoic acid.[3]

-

Acid/Base Hydrolysis: While there are no readily hydrolyzable groups like esters or amides, extreme pH conditions at elevated temperatures could potentially lead to unforeseen degradation.

-

Thermal Degradation: High temperatures may induce decomposition.

-

Photodegradation: Exposure to UV or visible light may cause degradation, especially in the presence of photosensitizers.

Table 2: Proposed Forced Degradation Conditions

| Stress Condition | Proposed Method | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days | Monitor for any changes from baseline. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days | Monitor for any changes from baseline. |

| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours | N-oxide, Aldehyde, Carboxylic acid |

| Thermal | 60°C for up to 7 days (solid state and in solution) | To be determined. |

| Photostability | ICH Q1B conditions (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) | To be determined. |

Experimental Protocol for Stability Indicating Method Development

A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.

Objective: To develop a validated HPLC method to assess the stability of this compound under forced degradation conditions.

Materials:

-

This compound

-

Reagents for forced degradation (HCl, NaOH, H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffers (e.g., phosphate, acetate)

-

pH meter

Procedure:

-

Forced Degradation:

-

Subject samples of this compound to the stress conditions outlined in Table 2.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

-

HPLC Method Development:

-

Column Selection: Start with a C18 column.

-

Mobile Phase Selection: A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

-

Detection: Use a PDA detector to monitor peak purity and identify the optimal wavelength for detection. An MS detector can be used to identify the mass of the parent compound and any degradation products.

-

Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

The following workflow illustrates the process for developing a stability-indicating method.

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Signaling Pathway Involvement

As a lipophilic weak base, this compound is likely to act as a lysosomotropic agent, accumulating in the acidic environment of lysosomes.[4][5] This accumulation can lead to lysosomal stress and trigger cellular response pathways. One key pathway involves the mTORC1 signaling complex and the transcription factor EB (TFEB).[4]

Under normal conditions, mTORC1 phosphorylates TFEB, keeping it in the cytoplasm. When lysosomal function is perturbed by a lysosomotropic agent, mTORC1 is inhibited, leading to the dephosphorylation and nuclear translocation of TFEB. In the nucleus, TFEB promotes the expression of genes involved in lysosomal biogenesis and autophagy, as a compensatory response to the cellular stress.

The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of cellular response to lysosomotropic agents.

Conclusion

References

In-Depth Technical Guide: 6-Dimethylamino-1-hexanol (CAS 1862-07-3)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and does not constitute a safety data sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical.

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, hazards, and potential mechanisms of action for 6-Dimethylamino-1-hexanol (CAS 1862-07-3). This bifunctional organic compound, featuring a tertiary amine and a primary alcohol, is utilized in chemical synthesis and is noted in research for its activity as a lysosomotropic agent and choline uptake inhibitor.[1][2][3][4] This guide consolidates available data on its physicochemical properties and toxicological profile, outlines relevant experimental methodologies, and visualizes its hazard classification workflow and mechanism of action.

Chemical Identification and Properties

6-Dimethylamino-1-hexanol is a clear, colorless to light yellow liquid.[1][2][5] Its dual functional groups—a hydroxyl group and a dimethylamino group—make it a versatile intermediate in organic synthesis.[5]

Chemical Structure and Identifiers

| Identifier | Value |

| CAS Number | 1862-07-3[1][6] |

| Molecular Formula | C₈H₁₉NO[1][5][7] |

| Canonical SMILES | CN(C)CCCCCCO[1] |

| InChIKey | QCXNXRUTKSIZND-UHFFFAOYSA-N[1] |

| Synonyms | (6-Hydroxyhexyl)dimethylamine, 6-(Dimethylamino)hexan-1-ol, Kao 25, Kaolizer 25[1][5] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-Dimethylamino-1-hexanol.

| Property | Value | Source(s) |

| Molecular Weight | 145.25 g/mol | [5][8] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [1][5][8] |

| Boiling Point | 117 °C at 12 mmHg | [8] |

| Specific Gravity | 0.88 (20/20 °C) | [8] |

| Refractive Index | 1.45 | [8] |

| Solubility in Water | Completely miscible | [8] |

| pKa (Predicted) | 15.19 ± 0.10 | [1] |

Hazard Identification and Toxicology

6-Dimethylamino-1-hexanol is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are acute oral toxicity, severe skin corrosion, and long-term harm to aquatic life.[1][8][9]

GHS Classification and Labeling

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][8][9] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][8][9] |

| Hazardous to the Aquatic Environment, Long-Term | Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[1][8][9] |

Hazard Pictograms:

-

Corrosion (GHS05)

-

Acute Toxicity (GHS07)

Toxicological Summary

The toxicological profile indicates that 6-Dimethylamino-1-hexanol can cause significant local and systemic effects. Ingestion is harmful, and direct contact can lead to severe chemical burns on the skin and eyes. Its persistence and toxicity in aquatic environments also present an ecological hazard.

Experimental Protocols

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro method for its determination is the Thiele tube method.

Methodology:

-

A few milliliters of the sample (6-Dimethylamino-1-hexanol) are placed into a small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The apparatus is heated gently until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance. It is a stepwise procedure using a small number of animals.

Methodology:

-

Animals: Typically, female rats are used. Animals are fasted prior to dosing.

-

Dosing: A starting dose (e.g., 300 mg/kg body weight for substances expected to be toxic) is administered orally to a group of three animals. The substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.

-

Stepwise Procedure: The outcome of the first group determines the next step.

-

If 2-3 animals die, the test is stopped, and the substance is classified in that toxicity category.

-

If 0-1 animal dies, the test is repeated with a higher or lower dose in another group of animals to refine the classification.

-

-

Classification: The substance is classified into one of the GHS categories based on the observed mortality at specific dose levels. For Category 4 (300 < LD₅₀ ≤ 2000 mg/kg), mortality would be observed at the 2000 mg/kg dose but not be definitive at 300 mg/kg.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

This in vitro method uses a three-dimensional human epidermis model to assess the skin corrosion potential of a chemical.

Methodology:

-

Test System: A commercially available Reconstructed human Epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™ RHE) is used. The model consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated epidermis.

-

Application: The test chemical (6-Dimethylamino-1-hexanol) is applied topically to the surface of the RhE tissue.

-

Exposure: The chemical is applied for two different exposure periods, typically 3 minutes and 1 hour, to distinguish between corrosive subcategories.

-

Viability Assessment: After exposure, the tissues are rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a blue formazan salt.

-

Measurement: The amount of formazan produced is measured spectrophotometrically after extraction. The tissue viability is expressed as a percentage relative to negative controls.

-

Classification: A chemical is identified as corrosive (Category 1) if the mean tissue viability after a 3-minute exposure is ≤ 50% or after a 1-hour exposure is ≤ 15%.

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour period.

Methodology:

-

Test Species: A standard freshwater fish species is used (e.g., Zebrafish, Rainbow Trout).

-

Exposure System: Fish are exposed to the test substance in a static, semi-static, or flow-through system. At least seven fish are used for each test concentration and for the control group.

-

Concentrations: At least five concentrations of the test substance, arranged in a geometric series, are used.

-

Duration: The exposure period is 96 hours.

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The cumulative mortality data is used to calculate the LC₅₀ value and its 95% confidence limits, typically using probit analysis. A substance with an LC₅₀ between 10 and 100 mg/L is generally considered harmful to aquatic life.

Mechanism of Action

While specific signaling pathway studies on 6-Dimethylamino-1-hexanol are limited, its described uses point to two primary mechanisms of biological activity.

Lysosomotropic Agent

As a lipophilic weak base, 6-Dimethylamino-1-hexanol can act as a lysosomotropic agent.[1][3][4][10]

Mechanism:

-

The uncharged, lipophilic form of the molecule can freely diffuse across cellular and lysosomal membranes.

-

The interior of the lysosome is highly acidic (pH ~4.5-5.0).

-

Inside the lysosome, the basic dimethylamino group becomes protonated.

-

This protonation traps the now-charged molecule within the lysosome, as it can no longer easily diffuse back across the membrane.

-

The accumulation of these agents can increase the lysosomal pH, inhibit lysosomal enzymes, and interfere with cellular processes like autophagy.[11][12]

Choline Uptake Inhibitor

The structural similarity of the molecule to choline may allow it to interfere with choline transport systems.

Mechanism: High-affinity choline transporters are responsible for the uptake of choline into neurons, which is the rate-limiting step in acetylcholine synthesis. Inhibitors can block this transport, leading to a depletion of acetylcholine, a critical neurotransmitter for nerve impulse transmission.[13]

Visualizations

Hazard Assessment Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. usbio.net [usbio.net]

- 4. 6-DIMETHYLAMINO-1-HEXANOL | 1862-07-3 [chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vernier.com [vernier.com]

- 10. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]

- 11. Frontiers | Rational Drug Repurposing: Focus on Lysosomotropism, Targets in Disease Process, Drug Profile, and Pulmonary Tissue Accumulation in SARS-CoV-2 Infection/COVID-19 [frontiersin.org]

- 12. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms controlling choline transport and acetylcholine synthesis in motor nerve terminals during electrical stimulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N-dimethyl-6-amino-1-hexanol: Current Scientific Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the current publicly available scientific information regarding the biological activity of N,N-dimethyl-6-amino-1-hexanol. Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of data on the specific biological functions, mechanisms of action, and quantitative efficacy of this compound. This document will summarize the available chemical and physical data for N,N-dimethyl-6-amino-1-hexanol and highlight the current knowledge gap in its biological activity, contrasting it with its parent compound, 6-amino-1-hexanol, for which more information is available.

Introduction

N,N-dimethyl-6-amino-1-hexanol is a tertiary amino alcohol. Its chemical structure, characterized by a hexanol backbone with a dimethylated amino group at the 6th position, suggests potential for various biological interactions. However, a thorough review of existing literature reveals a surprising scarcity of research into its biological effects. This guide aims to provide a clear and concise overview of what is currently known and, more importantly, what remains to be discovered.

Chemical and Physical Properties

A summary of the known chemical and physical properties of N,N-dimethyl-6-amino-1-hexanol is presented in Table 1. This information is primarily derived from chemical supplier databases and general chemistry resources.

| Property | Value | Reference |

| CAS Number | 1862-07-3 | [1] |

| Molecular Formula | C8H19NO | |

| Molecular Weight | 145.24 g/mol | |

| Boiling Point | 203.8°C at 760 mmHg | [1] |

| Density | 0.878 g/cm³ | [1] |

| Flash Point | 63.6°C | [1] |

Synthesis

The primary method for synthesizing N,N-dimethyl-6-amino-1-hexanol is through the reductive amination of 6-hydroxyhexanal with dimethylamine. This process involves the reaction of the aldehyde with dimethylamine to form an iminium ion intermediate, which is then reduced to the final tertiary amine product. An alternative, more traditional approach is the nucleophilic substitution of a 6-halo-1-hexanol (e.g., 6-chloro-1-hexanol) with dimethylamine.

Biological Activity: A Knowledge Gap

Extensive searches for the biological activity, mechanism of action, and associated signaling pathways of N,N-dimethyl-6-amino-1-hexanol have yielded no specific results. There are no published studies detailing its effects on cellular or animal models, nor any quantitative data such as IC50 or EC50 values.

In contrast, the parent compound, 6-amino-1-hexanol , has been investigated in various contexts. It has been shown to possess hemolytic activity and has been used as a chemical intermediate in the synthesis of compounds with antibacterial properties against strains like Staphylococcus aureus and Bacillus subtilis.[2] Furthermore, 6-amino-1-hexanol is utilized as a linker molecule in the synthesis of more complex biologically active molecules, such as selective A2B adenosine receptor agonists.

The lack of data for N,N-dimethyl-6-amino-1-hexanol prevents the creation of the requested detailed experimental protocols and signaling pathway diagrams.

Future Directions

The absence of biological data for N,N-dimethyl-6-amino-1-hexanol presents a clear opportunity for novel research. Future studies could focus on:

-

Screening for Biological Activity: Initial in vitro screening assays could investigate its potential cytotoxic, antimicrobial, or receptor-binding activities.

-

Structure-Activity Relationship (SAR) Studies: Comparing the biological activity of N,N-dimethyl-6-amino-1-hexanol with 6-amino-1-hexanol and other related amino alcohols could provide insights into the role of the N,N-dimethyl group.

-

Toxicological Evaluation: Basic toxicology studies would be essential to determine its safety profile before any further development.

Conclusion

While the chemical properties and synthesis of N,N-dimethyl-6-amino-1-hexanol are documented, its biological activity remains an unexplored area of research. This technical guide highlights this significant knowledge gap and encourages the scientific community to investigate the potential biological roles of this compound. The information available for the related compound, 6-amino-1-hexanol, suggests that N,N-dimethyl-6-amino-1-hexanol may also possess interesting biological properties worthy of investigation. Further research is imperative to unlock its potential applications in pharmacology and drug development.

References

Reactivity of the Hydroxyl Group in 5-(Dimethylamino)hexan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylamino)hexan-1-ol is a bifunctional molecule featuring a primary hydroxyl group and a tertiary amino group. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the tertiary amine at the 5-position can influence the reactivity of the terminal hydroxyl group through intramolecular interactions, potentially affecting reaction rates and mechanisms. This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in this compound, focusing on key transformations such as esterification, etherification, and oxidation.

General Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound undergoes typical reactions of alcohols. However, the presence of the dimethylamino group can have several effects:

-

Intramolecular Catalysis: The lone pair of electrons on the nitrogen atom can act as an internal base or nucleophile, potentially catalyzing reactions at the hydroxyl group.

-

Steric Hindrance: The dimethylamino group, while somewhat remote, may exert some steric influence on the approach of bulky reagents to the hydroxyl group.

-

Solubility: The amino group increases the polarity of the molecule and its ability to form hydrogen bonds, affecting its solubility in various reaction media.

Key Reactions of the Hydroxyl Group

Esterification

The conversion of the hydroxyl group to an ester is a fundamental transformation. This can be achieved through various methods, including reaction with carboxylic acids, acyl chlorides, and acid anhydrides.

Reaction with Carboxylic Acids (Fischer Esterification):

This acid-catalyzed equilibrium reaction typically requires elevated temperatures and the removal of water to drive the reaction towards the ester product. The tertiary amine in this compound can be protonated under acidic conditions, which may affect the reaction kinetics.

Reaction with Acyl Chlorides and Acid Anhydrides:

These reactions are generally faster and more efficient than Fischer esterification and can often be carried out under milder conditions. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl or carboxylic acid byproduct. The internal dimethylamino group may also serve this purpose to some extent.

A study on the esterification of N,N-dialkylamino alcohols with hexanoic acid suggests that the amino group can activate the carboxylic acid via hydrogen bonding, potentially forming a seven-membered transition state in the case of 2-amino alcohols. While this compound is a 1,5-amino alcohol, similar intramolecular interactions cannot be entirely ruled out and may influence the reaction rate compared to a simple long-chain alcohol.

Carbamate Formation:

The hydroxyl group of 6-(dimethylamino)hexanol (a close structural analog) has been shown to react with dodecyl isocyanate in tetrahydrofuran at room temperature to form the corresponding dodecylcarbamic acid ester (a carbamate). This reaction proceeds without the need for a catalyst, highlighting the nucleophilicity of the hydroxyl group towards isocyanates.

Experimental Protocol: General Esterification with an Acyl Chloride

-

Materials: this compound, acyl chloride (e.g., acetyl chloride), anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran), and a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Procedure:

-

Dissolve this compound and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add the acyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Etherification

The formation of an ether linkage from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis.

Williamson Ether Synthesis:

This method involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Strong bases such as sodium hydride (NaH) are typically used for deprotonation. The presence of the amino group might necessitate careful choice of the base to avoid side reactions.

A patented process for the etherification of amino alcohols describes a two-step procedure where the amino alcohol is first deprotonated with a metal alcoholate (e.g., sodium methoxide) and then alkylated. This method aims to achieve high yields and selectivity for O-alkylation over N-alkylation.

Experimental Protocol: General Williamson Ether Synthesis

-

Materials: this compound, strong base (e.g., sodium hydride), anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide), and an alkyl halide (e.g., methyl iodide).

-

Procedure:

-

Suspend the strong base in the anhydrous solvent under an inert atmosphere.

-

Add a solution of this compound in the same solvent dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.

-

Cool the resulting alkoxide solution to 0 °C and add the alkyl halide dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude ether by distillation or column chromatography.

-

Oxidation

The primary hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of the tertiary amine, which can be susceptible to oxidation, presents a challenge for chemoselectivity.

Oxidation to the Aldehyde:

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane (DMP) oxidations are commonly employed. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is often effective for substrates with sensitive functional groups. However, the basicity of the amino group might interfere with some of these reagents or require protection prior to oxidation.

Oxidation to the Carboxylic Acid:

Stronger oxidizing agents, such as potassium permanganate (KMnO4), chromic acid (Jones reagent), or ruthenium tetroxide (RuO4), will typically oxidize the primary alcohol to a carboxylic acid. Again, the potential for oxidation of the tertiary amine must be considered.

Experimental Protocol: General Swern Oxidation to the Aldehyde

-

Materials: Oxalyl chloride, anhydrous dimethyl sulfoxide (DMSO), anhydrous dichloromethane (DCM), triethylamine, and this compound.

-

Procedure:

-

Prepare a solution of oxalyl chloride in anhydrous DCM at low temperature (-78 °C) under an inert atmosphere.

-

Slowly add a solution of DMSO in DCM to the oxalyl chloride solution.

-

After a short stirring period, add a solution of this compound in DCM.

-

Stir for a specified time at -78 °C, then add triethylamine to quench the reaction and neutralize the acid formed.

-

Allow the reaction to warm to room temperature.

-

Add water to dissolve the salts and separate the organic layer.

-

Wash the organic layer sequentially with a mild acid solution (e.g., 1% HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

-

Quantitative Data

At present, specific quantitative data (yields, reaction times, spectroscopic data) for the reactions of the hydroxyl group in this compound are not widely available in the public domain. The data presented in the following tables are based on general knowledge of alcohol reactivity and analogous reactions found in the literature. Researchers should consider these as starting points for optimization.

Table 1: Representative Esterification Reactions of this compound

| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Expected Product | Representative Yield (%) |

| Acetic Anhydride | Pyridine | DCM | 0 to RT | 5-(Dimethylamino)hexyl acetate | >90 |

| Benzoyl Chloride | Triethylamine | THF | 0 to RT | 5-(Dimethylamino)hexyl benzoate | >85 |

| Hexanoic Acid | H₂SO₄ (cat.) | Toluene | Reflux | 5-(Dimethylamino)hexyl hexanoate | 60-80 |

Table 2: Representative Etherification Reaction of this compound

| Reagent | Base | Solvent | Temperature (°C) | Expected Product | Representative Yield (%) |

| Methyl Iodide | NaH | THF | 0 to RT | 1-Methoxy-5-(dimethylamino)hexane | 70-90 |

| Benzyl Bromide | NaH | DMF | RT to 50 | 1-(Benzyloxy)-5-(dimethylamino)hexane | 70-85 |

Table 3: Representative Oxidation Reactions of this compound

| Reagent | Solvent | Temperature (°C) | Expected Product | Representative Yield (%) |

| PCC | DCM | RT | 5-(Dimethylamino)hexanal | 70-85 |